molecular formula C13H23ClN2O2S B1530281 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1178299-94-9

3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1530281
CAS No.: 1178299-94-9
M. Wt: 306.85 g/mol
InChI Key: GPBFNXPDDCACBU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of the corresponding pyrazole derivative. One common method involves the reaction of 3,5-dimethyl-1-octyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent such as chloroform (CHCl₃) to ensure the formation of the desired sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the reaction. The reaction mixture is stirred vigorously, and the chlorosulfonic acid is added dropwise to control the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators, where the compound can covalently modify specific amino acid residues in the active site of enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-octyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of lipophilic drug molecules and agrochemicals .

Properties

IUPAC Name

3,5-dimethyl-1-octylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O2S/c1-4-5-6-7-8-9-10-16-12(3)13(11(2)15-16)19(14,17)18/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFNXPDDCACBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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